

# Foundational Research on the Enzymatic Degradation of Trehalose: A Technical Guide

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## Compound of Interest

Compound Name: Trehalose C14

Cat. No.: B15598693

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## Introduction

Trehalose, a non-reducing disaccharide composed of two  $\alpha,\alpha$ -1,1-linked glucose units, is a vital molecule in a wide array of organisms, including bacteria, fungi, invertebrates, and plants. It serves as a crucial energy source and a protective agent against various environmental stresses such as desiccation, heat, and osmotic shock. In contrast, mammals do not synthesize trehalose but possess the enzymatic machinery to degrade it, primarily in the small intestine. The enzymatic breakdown of trehalose is a fundamental biological process with significant implications for microbial pathogenesis, insect physiology, and human metabolism. Understanding the enzymes that catalyze this degradation, their kinetics, and the pathways they participate in is paramount for developing novel therapeutics, particularly antifungal and antibacterial agents, as well as for applications in biotechnology and food science. This technical guide provides an in-depth overview of the core aspects of enzymatic trehalose degradation, focusing on quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

## Key Enzymes in Trehalose Degradation

The enzymatic breakdown of trehalose is primarily carried out by two classes of enzymes: trehalases and trehalose phosphorylases.

Trehalase (EC 3.2.1.28)

Trehalases are glycoside hydrolases that catalyze the irreversible hydrolysis of trehalose into two molecules of glucose. These enzymes are widespread in nature and can be broadly categorized into two main types based on their optimal pH:

- **Acid Trehalases:** These enzymes typically have an optimal pH in the acidic range (pH 3.5-5.5) and are often located in vacuoles or secreted extracellularly. In many fungi, they are involved in the utilization of external trehalose as a carbon source.
- **Neutral Trehalases:** With an optimal pH around 7.0, neutral trehalases are cytosolic enzymes. Their activity is often tightly regulated by mechanisms such as phosphorylation, and they are primarily responsible for the mobilization of intracellular trehalose reserves.

#### Trehalose Phosphorylase (EC 2.4.1.64)

Trehalose phosphorylases catalyze the reversible phosphorolysis of trehalose in the presence of inorganic phosphate (Pi) to produce glucose-1-phosphate and glucose. This reversible reaction allows the enzyme to be involved in both the degradation and synthesis of trehalose. Trehalose phosphorylases are found in some bacteria and fungi.

## Quantitative Data on Enzyme Kinetics

The kinetic parameters of trehalases and trehalose phosphorylases vary depending on the source organism and the specific isozyme. The following tables summarize key quantitative data for these enzymes from a range of organisms.

Table 1: Kinetic Parameters of Trehalases from Various Organisms

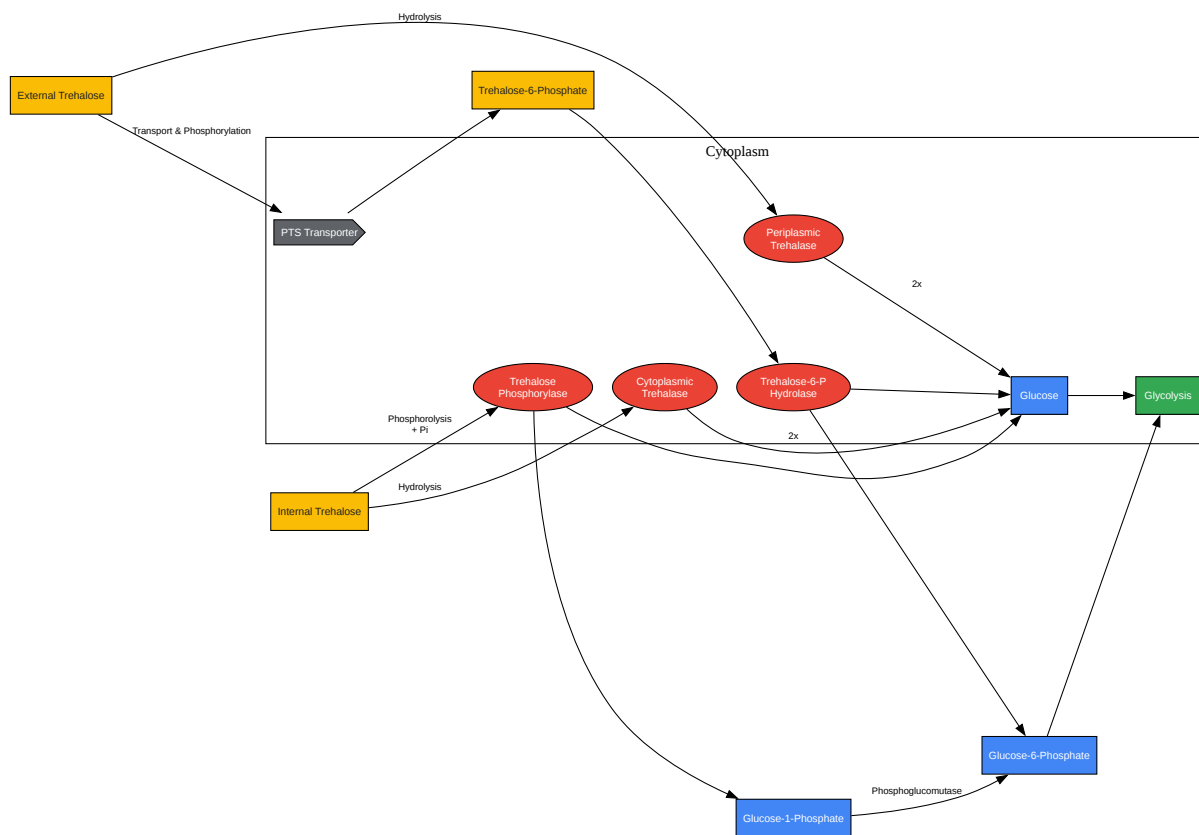
Organism	Enzyme Type	Km (mM)	Vmax (U/mg)	Optimal pH	Optimal Temp (°C)
Saccharomyces cerevisiae	Neutral Trehalase	5.7	-	7.0	-
Saccharomyces cerevisiae	Acid Trehalase	-	-	4.5	-
Mucor rouxii	Neutral Trehalase	-	-	6.5	35
Mucor rouxii	Acid Trehalase	-	-	4.5	45
Thermomyces lanuginosus	Acid Trehalase	0.57	-	-	50
Neurospora crassa	Acid Trehalase	0.52	-	-	50
Enterobacter cloacae	Trehalase	1.47	0.2 (mM/min)	Acidic	55
Human Kidney	Trehalase	3.0	-	5.7	-

Table 2: Kinetic Parameters of Trehalose Phosphorylases

Organism	Substrate	Km (mM)	kcat (s <sup>-1</sup> )	Optimal pH	Optimal Temp (°C)
Schizophyllum commune	Trehalose	-	-	6.6	30
Lactococcus lactis	Trehalose-6-phosphate	6	-	6.3	35
Lactococcus lactis	Inorganic Phosphate	32	-	6.3	35
Lactococcus lactis	β-glucose-1-phosphate	0.9	-	-	-
Lactococcus lactis	Glucose-6-phosphate	4	-	-	-
Caldanaerobacter subterraneus	Trehalose	-	-	-	80

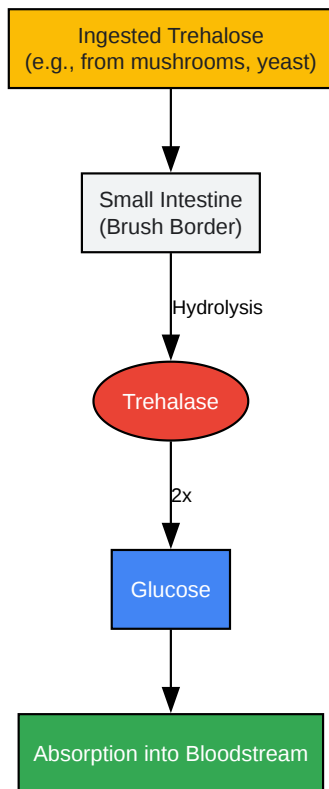
## Enzymatic Degradation Pathways

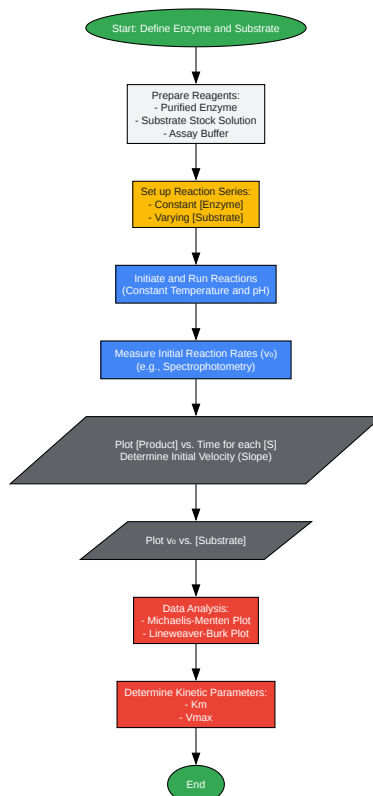
The pathways for trehalose degradation differ between organisms. The following diagrams illustrate the primary routes in bacteria and fungi, as well as the simpler process in humans.



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### Bacterial Trehalose Degradation Pathways





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